

Application Notes and Protocols: 2-Diazo-1-indanone for Carbene Insertion Reactions

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Compound of Interest

Compound Name: 1-Indanone, 2-diazo-

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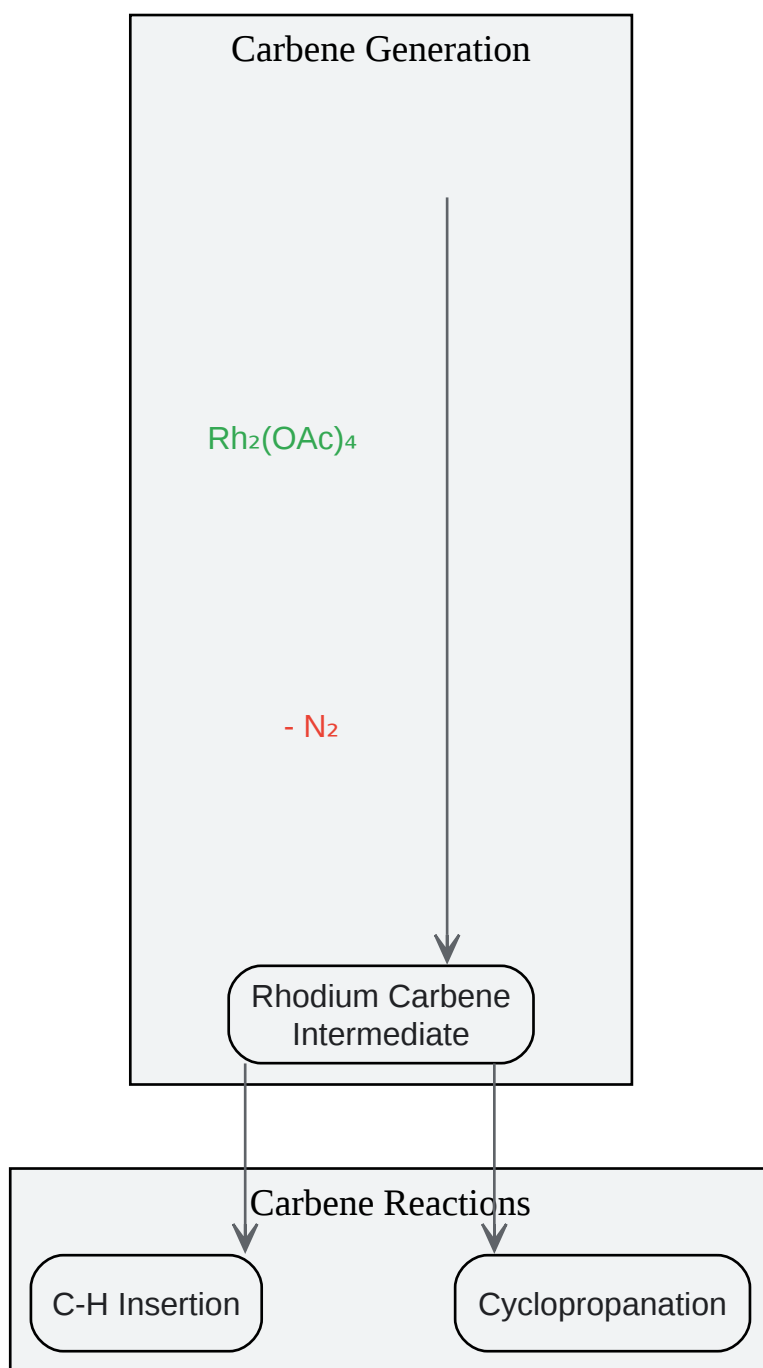
These application notes provide a detailed overview of the use of 2-diazo-1-indanone as a precursor for rhodium-catalyzed carbene insertion reactions. This versatile reagent allows for the formation of new carbon-carbon bonds through both intermolecular and intramolecular C-H insertion, as well as cyclopropanation of alkenes, providing access to a variety of complex carbocyclic scaffolds relevant to medicinal chemistry and drug development.

Overview of Reactivity

2-Diazo-1-indanone serves as a stable and accessible precursor to a rhodium-carbene intermediate upon reaction with a rhodium(II) catalyst, typically rhodium(II) acetate. This highly reactive intermediate can then undergo several synthetically useful transformations, including:

- Intermolecular C-H Insertion: Reaction with alkanes and arenes to form new C-C bonds.
- Cyclopropanation: Reaction with alkenes to generate strained three-membered rings.
- Intramolecular C-H Insertion: Cyclization reactions to form fused ring systems (though less common for this specific substrate without appropriately positioned C-H bonds).

The general transformation is depicted below:



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Caption: General reaction scheme for the generation and subsequent reactions of the rhodium carbene from 2-diazo-1-indanone.

Data Presentation

The following tables summarize the quantitative data for representative carbene insertion reactions of 2-diazo-1-indanone.

Table 1: Intermolecular C-H Insertion Reactions

Substrate	Product	Catalyst	Yield (%)	Reference
Cyclohexane	2-Cyclohexyl-1-indanone	Rh ₂ (OAc) ₄	>53 (estimated)	[1]
Benzene	2-Phenyl-1-indanone	Rh ₂ (OAc) ₄	Data not available	[2]
Toluene	2-(p-Tolyl)-1-indanone	Rh ₂ (OAc) ₄	Data not available	[2]

Note: The yield for the reaction with cyclohexane is extrapolated from a similar reaction with 2-diazo-1,3-indandione[1]. Specific yield data for 2-diazo-1-indanone was not available in the surveyed literature.

Table 2: Cyclopropanation Reactions

Alkene Substrate	Product	Catalyst	Diastereomeric Ratio (trans:cis)	Yield (%)	Reference
Cyclohexene	spiro[bicyclo[4.1.0]heptane-7,2'-indan]-1'-one	Rh ₂ (OAc) ₄	Not reported	Data not available	[2]
Styrene	2-Phenylspiro[cyclopropane-1,2'-indan]-1'(3'H)-one	Rh ₂ (OAc) ₄	Predominantly trans	Data not available	[2][3]
Substituted Styrenes	Substituted 2-Arylspiro[cyclopropane-1,2'-indan]-1'(3'H)-ones	Rh ₂ (OAc) ₄	Predominantly trans	Data not available	[3]

Note: While the formation of these products has been reported, specific yields were not detailed in the available literature. The diastereoselectivity for styrene cyclopropanation is consistently reported to favor the trans isomer[3].

Experimental Protocols

The following are generalized protocols for conducting carbene insertion reactions with 2-diazo-1-indanone based on established methodologies for similar diazo compounds.

Researchers should optimize these conditions for their specific substrates.

Protocol 3.1: General Procedure for Rhodium(II) Acetate-Catalyzed Intermolecular C-H Insertion

This protocol describes a general method for the C-H insertion of the carbene derived from 2-diazo-1-indanone into an alkane or arene substrate.



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Caption: Workflow for a typical intermolecular C-H insertion reaction.

Materials:

- 2-Diazo-1-indanone
- Substrate (e.g., cyclohexane, benzene, toluene)
- Rhodium(II) acetate dimer [Rh₂(OAc)₄]
- Anhydrous solvent (if substrate is solid)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-diazo-1-indanone (1.0 mmol).
- Add a large excess of the C-H substrate, which will also serve as the solvent (e.g., 10 mL of cyclohexane).
- To this solution, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound.
- Upon completion, cool the reaction mixture to room temperature.
- If the substrate is volatile, remove it under reduced pressure.

- The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 3.2: General Procedure for Rhodium(II) Acetate-Catalyzed Cyclopropanation

This protocol outlines a general method for the cyclopropanation of an alkene with the carbene generated from 2-diazo-1-indanone.



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Caption: Workflow for a typical cyclopropanation reaction.

Materials:

- 2-Diazo-1-indanone
- Alkene (e.g., cyclohexene, styrene)
- Rhodium(II) acetate dimer [Rh₂(OAc)₄]
- Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis, including a syringe pump for slow addition.

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the alkene (1.2 mmol) and rhodium(II) acetate dimer (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).
- In a separate flask, prepare a solution of 2-diazo-1-indanone (1.0 mmol) in anhydrous dichloromethane (5 mL).

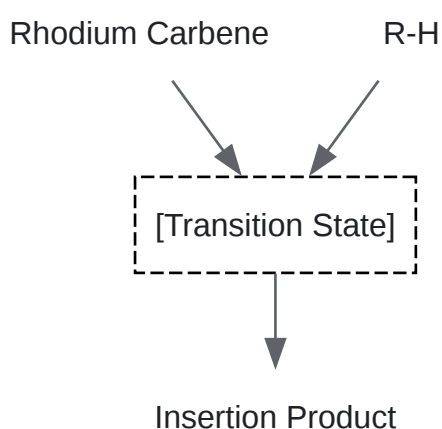
- Using a syringe pump, add the solution of 2-diazo-1-indanone to the reaction mixture containing the alkene and catalyst over a period of 1-2 hours at room temperature. Slow addition is crucial to minimize the formation of the dimer byproduct.
- After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired spirocyclopropane. The diastereomers can often be separated at this stage.

Reaction Mechanisms

The key intermediate in these reactions is the rhodium carbene. The subsequent reaction pathway depends on the nature of the substrate present.

Mechanism of Intermolecular C-H Insertion

The rhodium carbene intermediate reacts with a C-H bond of the substrate in a concerted, albeit asynchronous, manner. This process involves the insertion of the carbene carbon into the C-H bond, leading to the formation of two new bonds (C-C and C-H) in a single step.

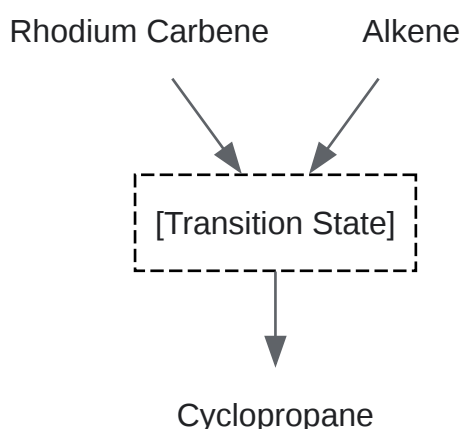


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Caption: Simplified mechanism of C-H insertion.

Mechanism of Cyclopropanation

The electrophilic rhodium carbene reacts with the nucleophilic π -bond of the alkene. The reaction is generally considered to be a concerted process where both new C-C bonds are formed simultaneously, leading to the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product. For styrenes, the approach of the carbene is sterically controlled, leading to the preferential formation of the trans diastereomer where the bulky phenyl group and the indanone moiety are on opposite sides of the newly formed cyclopropane ring[3].



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References

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- 2. Rhodium(II) Acetate Catalyzed Reactions of 2-Diazo-1,3-indandione and 2-Diazo-1-indanone with Various Substrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

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